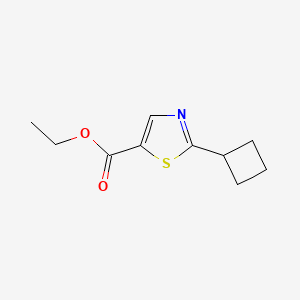

Ethyl 2-cyclobutylthiazole-5-carboxylate

説明

Ethyl 2-cyclobutylthiazole-5-carboxylate is a thiazole-based ester derivative characterized by a cyclobutyl substituent at the 2-position of the thiazole ring and an ethyl ester group at the 5-position. Thiazole derivatives are valued for their diverse biological activities, including antifungal, antibacterial, and enzyme-inhibitory properties .

特性

分子式 |

C10H13NO2S |

|---|---|

分子量 |

211.28 g/mol |

IUPAC名 |

ethyl 2-cyclobutyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C10H13NO2S/c1-2-13-10(12)8-6-11-9(14-8)7-4-3-5-7/h6-7H,2-5H2,1H3 |

InChIキー |

AKDHLMKJLBHHLB-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CN=C(S1)C2CCC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclobutylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for ethyl 2-cyclobutylthiazole-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .

化学反応の分析

Types of Reactions

Ethyl 2-cyclobutylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

科学的研究の応用

Ethyl 2-cyclobutylthiazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

作用機序

The mechanism of action of ethyl 2-cyclobutylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s aromaticity and electron-donating properties allow it to participate in various biochemical reactions, potentially leading to therapeutic effects .

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity

- Cyclobutyl vs. Aromatic Groups : The cyclobutyl group in Ethyl 2-cyclobutylthiazole-5-carboxylate introduces steric hindrance and moderate lipophilicity, contrasting with the electron-withdrawing trifluoromethylphenyl group in , which enhances metabolic stability.

- Amino vs. Halogen Substituents: Ethyl 2-aminothiazole-5-carboxylate and its benzothiazole analog exhibit nucleophilic reactivity due to the -NH₂ group, enabling conjugation with electrophiles. In contrast, the chloro-substituted analog is more electrophilic, favoring cross-coupling reactions.

- Carbamate and Cyclohexylamino Modifications: The benzyloxycarbonylaminomethyl group in adds steric bulk and hydrogen-bonding capacity, while the cyclohexylamino group in enhances solubility in nonpolar environments, critical for membrane permeability in drug candidates.

Molecular Weight and Functional Group Trends

- Lower molecular weight derivatives (e.g., Ethyl 2-aminothiazole-5-carboxylate) are preferred for drug candidates requiring high bioavailability.

- Bulky substituents (e.g., cyclohexylamino or benzyloxycarbonylaminomethyl ) increase molecular weight but improve target specificity in enzyme inhibition.

生物活性

Ethyl 2-cyclobutylthiazole-5-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, highlighting its antiviral and anticancer properties.

Synthesis of Ethyl 2-Cyclobutylthiazole-5-Carboxylate

The synthesis of ethyl 2-cyclobutylthiazole-5-carboxylate typically involves the use of thiazole derivatives as precursors. The synthetic route may include the formation of the thiazole ring followed by carboxylation and esterification steps. The specific methods can vary, but they often employ established organic reactions such as the Nozaki-Hiyama-Kishi coupling or Yamaguchi macrolactonization to achieve the desired structure .

Antiviral Activity

Recent studies have evaluated various thiazole derivatives, including ethyl 2-cyclobutylthiazole-5-carboxylate, for their antiviral properties. In particular, compounds containing thiazole rings have been shown to exhibit significant inhibition against viruses such as the yellow fever virus. For instance, a related compound demonstrated an EC50 value of 5 µM, indicating potent antiviral activity .

Table 1: Antiviral Activity of Thiazole Derivatives

| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) |

|---|---|---|---|

| Ethyl 2-cyclobutylthiazole-5-carboxylate | TBD | TBD | TBD |

| Related Thiazole Derivative | 5 | 135 | 27 |

The therapeutic index (TI), calculated as CC50/EC50, indicates the safety margin of these compounds. A higher TI suggests a more favorable profile for therapeutic applications.

Anticancer Activity

Ethyl 2-cyclobutylthiazole-5-carboxylate has also been investigated for its anticancer properties. In vitro studies have shown that thiazole derivatives can exhibit broad-spectrum activity against various cancer cell lines. For example, a related compound demonstrated activity against 29 out of 60 tested tumor cell lines, suggesting that modifications in the thiazole structure can enhance anticancer efficacy .

Table 2: Anticancer Activity Against Selected Cell Lines

| Compound | Cell Line Tested | Response |

|---|---|---|

| Ethyl 2-cyclobutylthiazole-5-carboxylate | A549 (lung) | TBD |

| Related Compound | MCF-7 (breast) | Active |

| Related Compound | A2780cis (ovarian) | Active |

Structure-Activity Relationships (SAR)

The biological activity of ethyl 2-cyclobutylthiazole-5-carboxylate can be influenced by structural modifications. Studies indicate that substituents on the thiazole ring and the cyclobutyl moiety play crucial roles in determining potency. For instance, variations in alkyl chain length or functional groups can significantly alter both antiviral and anticancer activities .

Key Findings:

- Thiazole Ring: Essential for biological activity; modifications can enhance potency.

- Cyclobutyl Group: Influences binding affinity and selectivity towards targets.

- Substituents: Alkyl or aryl groups can enhance solubility and bioavailability.

Case Studies

Several case studies have documented the effectiveness of thiazole derivatives in clinical settings. For instance, a study involving a series of thiazoles showed promising results in inhibiting cancer cell proliferation while maintaining low cytotoxicity towards normal cells . Such findings underscore the potential for these compounds in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。